molecular formula C15H26N4O4S B2857643 methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1322721-99-2

methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Katalognummer: B2857643
CAS-Nummer: 1322721-99-2
Molekulargewicht: 358.46
InChI-Schlüssel: GLIHIVDYRRIVJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a sulfonamide-linked 4-isobutylpiperazine moiety and an ethyl-substituted ester group. The 4-isobutylpiperazine group may enhance solubility or confer specific receptor-binding properties, while the ester group contributes to metabolic stability or prodrug functionality.

Eigenschaften

IUPAC Name

methyl 5-ethyl-3-[4-(2-methylpropyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c1-5-12-13(15(20)23-4)14(17-16-12)24(21,22)19-8-6-18(7-9-19)10-11(2)3/h11H,5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIHIVDYRRIVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, often involving the reaction of a piperazine derivative with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on sulfonamide-linked heterocycles, substituent variations, and documented applications. Below is a comparative analysis with key examples:

Compound Name Core Structure Sulfonamide Substituent Key Functional Groups Reported Use/Activity Molecular Weight (g/mol)
Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate Pyrazole 4-Isobutylpiperazine Ethyl, methyl ester Not explicitly stated (Inferred: Potential pharmacological/agrochemical) ~399.5 (estimated)
Ethyl 3-ethyl-5-{[(pyridin-3-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate [F421-3106] Pyrazole Pyridin-3-ylmethyl Ethyl, ethyl ester Pharmacological screening 338.38
Bensulfuron-methyl Pyrimidine 4,6-Dimethoxypyrimidinyl Methyl benzoate Herbicide (sulfonylurea class) 410.41
Sulfometuron methyl ester Pyrimidine 4,6-Dimethylpyrimidinyl Methyl benzoate Herbicide (sulfonylurea class) 364.37

Key Observations:

Core Heterocycle Differences: The target compound and F421-3106 share a pyrazole core, whereas sulfonylurea herbicides (e.g., bensulfuron-methyl) utilize pyrimidine rings. Pyrazole derivatives often exhibit enhanced metabolic stability compared to pyrimidines, which may influence their application scope .

Sulfonamide Substituent Impact :

  • The 4-isobutylpiperazine group in the target compound introduces a bulky, basic amine, which may enhance solubility in physiological environments or facilitate interactions with central nervous system targets. In contrast, F421-3106’s pyridinylmethyl group could favor π-π stacking interactions in enzymatic binding pockets .
  • Sulfonylurea herbicides feature electron-deficient pyrimidine rings, optimizing their interaction with plant acetolactate synthase (ALS) enzymes .

Functional Group Contributions :

  • The methyl ester in the target compound versus the ethyl ester in F421-3106 may alter pharmacokinetic properties (e.g., hydrolysis rates). Esters in sulfonylureas act as prodrugs, requiring metabolic activation for herbicidal activity .

Hydrogen Bonding and Crystal Packing :

  • The sulfonyl group in all compounds serves as a hydrogen-bond acceptor, influencing crystal packing (as per Etter’s graph set analysis) and solubility . Piperazine and pyridine substituents may further modulate these interactions, affecting bioavailability.

Research Findings and Gaps:

  • Pharmacological Potential: While F421-3106 is explicitly used in pharmacological screening, the target compound’s piperazine moiety suggests possible CNS or antimicrobial applications, though experimental validation is needed .
  • Agrochemical Relevance : Unlike sulfonylureas, the target compound lacks the pyrimidine-urea linkage critical for ALS inhibition, indicating divergent mechanisms of action .

Q & A

Basic Research Question

¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl group at C3, sulfonylpiperazine at C5) .

IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Mass Spectrometry (EI/HRMS) : Validates molecular weight and fragmentation patterns .

X-ray Crystallography : Resolves 3D conformation and bond geometries, particularly for sulfonamide and piperazine moieties .
Purity Assurance : Elemental analysis (C, H, N) and HPLC with UV detection ensure ≥95% purity .

How can regioselectivity challenges during sulfonylation be mitigated in the synthesis of this compound?

Advanced Research Question
Regioselectivity at the pyrazole C5 position is influenced by:

Pre-functionalized Intermediates : Using 5-amino pyrazole derivatives to direct sulfonylation via prior activation .

Catalytic Systems : Employing DMAP (4-dimethylaminopyridine) to enhance nucleophilicity at the target position .

Temperature Gradients : Slow warming (0°C → 50°C) during sulfonyl chloride addition reduces competing reactions .

Protection/Deprotection Strategies : Temporarily blocking reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) .

What methodologies address contradictions in reported biological activities of pyrazole-sulfonamide derivatives?

Advanced Research Question
Discrepancies in bioactivity data (e.g., analgesic vs. anti-inflammatory potency) arise from:

Assay Variability : Standardize in vitro models (e.g., COX-2 inhibition assays) and in vivo murine models (e.g., carrageenan-induced edema) .

Structural Analog Comparison : Test derivatives with controlled substituent variations (e.g., replacing isobutylpiperazine with phenylpiperazine) to isolate pharmacophore contributions .

Metabolic Stability Studies : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic effects .

How does the 4-isobutylpiperazinyl sulfonyl group influence physicochemical and pharmacokinetic properties?

Advanced Research Question

Solubility : The sulfonyl group enhances water solubility via polar interactions, while the isobutyl chain balances lipophilicity for membrane permeability .

Protein Binding : Piperazine’s nitrogen atoms facilitate hydrogen bonding with serum albumin, affecting bioavailability .

Metabolic Pathways : Piperazine rings are prone to N-oxidation or dealkylation, requiring metabolic profiling using LC-MS/MS in hepatocyte models .

What computational strategies are used to predict the compound’s reactivity and binding modes?

Advanced Research Question

DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sulfonamide reactivity .

Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina, guided by crystallographic data .

MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.